2,6-Diisopropylnaphthalene
2,6-Diisopropylnaphthalene
2,6-diisopropylnaphthalene is a member of the class of napthalenes that is naphthalene which is substituted by an isopropyl group at positions 2 and 6. It is a plant growth regulator which inhibits the sprouting of potatoes during storage. It has a role as a plant growth retardant and an agrochemical.
2, 6-Diisopropylnaphthalene, also known as 2, 6-dipn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2, 6-Diisopropylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 6-diisopropylnaphthalene is primarily located in the membrane (predicted from logP).
2, 6-Diisopropylnaphthalene, also known as 2, 6-dipn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2, 6-Diisopropylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 6-diisopropylnaphthalene is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
24157-81-1
VCID:
VC20842898
InChI:
InChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3
SMILES:
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C
Molecular Formula:
C16H20
Molecular Weight:
212.33 g/mol
2,6-Diisopropylnaphthalene
CAS No.: 24157-81-1
Cat. No.: VC20842898
Molecular Formula: C16H20
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,6-diisopropylnaphthalene is a member of the class of napthalenes that is naphthalene which is substituted by an isopropyl group at positions 2 and 6. It is a plant growth regulator which inhibits the sprouting of potatoes during storage. It has a role as a plant growth retardant and an agrochemical. 2, 6-Diisopropylnaphthalene, also known as 2, 6-dipn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2, 6-Diisopropylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 6-diisopropylnaphthalene is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 24157-81-1 |
| Molecular Formula | C16H20 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 2,6-di(propan-2-yl)naphthalene |
| Standard InChI | InChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3 |
| Standard InChI Key | GWLLTEXUIOFAFE-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator